

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Nitrosalicylic Acid

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Compound of Interest

Compound Name: 3-Nitrosalicylic acid

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These application notes provide detailed protocols for the synthesis of benzoxazinone heterocyclic systems, which are valuable scaffolds in medicinal chemistry, starting from **3-nitrosalicylic acid**. The procedures are presented as a two-step process involving the reduction of the nitro group followed by cyclization.

Application Note 1: Synthesis of 8-Carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one

This protocol outlines the synthesis of 8-carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one from **3-nitrosalicylic acid**. The first step is the catalytic hydrogenation of **3-nitrosalicylic acid** to 3-aminosalicylic acid. The subsequent step involves the cyclization of 3-aminosalicylic acid with benzoyl chloride.

Experimental Protocols

Step 1: Synthesis of 3-Aminosalicylic Acid via Catalytic Hydrogenation

This procedure is adapted from a general method for the reduction of substituted nitrosalicylic acids.^{[1][3]}

- Preparation: In a high-pressure reactor equipped with a magnetic stirrer, add **3-nitrosalicylic acid** (10 g), methanol (50 ml), and 10% palladium on activated carbon (1 g).
- Hydrogenation: Seal the reactor and connect it to a hydrogen gas source. Pressurize the reactor to 5 bar with hydrogen.
- Reaction: Stir the reaction mixture at 30-35°C. Maintain a constant hydrogen pressure throughout the reaction.
- Monitoring: The reaction is typically complete after 5 hours, which can be monitored by the cessation of hydrogen consumption.
- Work-up: After the reaction is complete, carefully vent the reactor and filter the reaction mixture to remove the palladium catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-aminosalicylic acid. The product can be purified by adjusting the pH of an aqueous solution to its isoelectric point (around pH 4-5) to precipitate the product, which is then filtered, washed with cold water, and dried.^[1]

Step 2: Synthesis of 8-Carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one

This protocol is based on the reaction of anthranilic acid with benzoyl chloride.^[4]

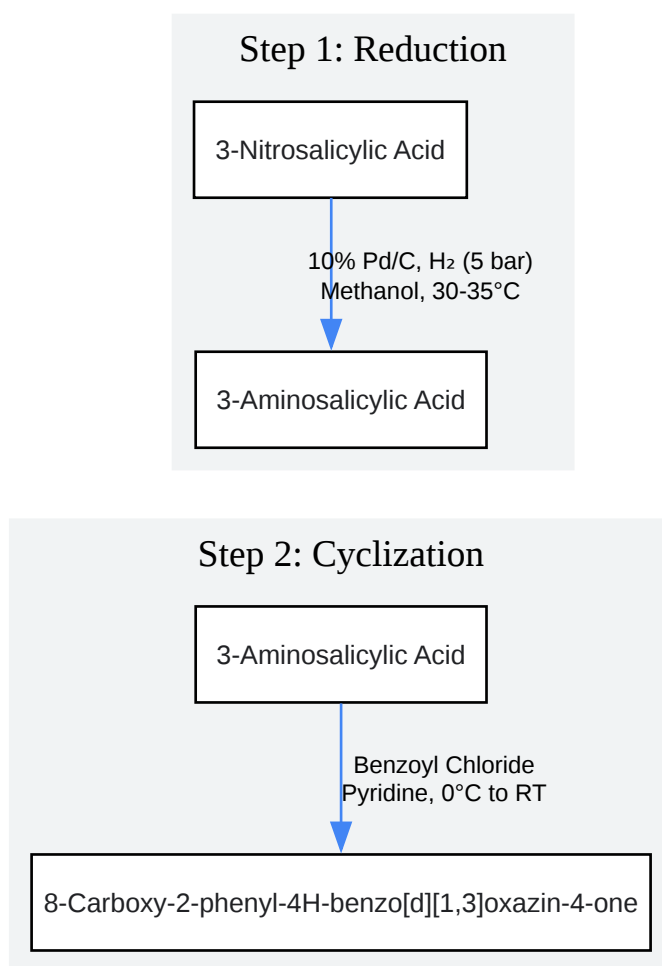
- Reaction Setup: Dissolve the 3-aminosalicylic acid obtained from Step 1 in anhydrous pyridine in a round-bottom flask.
- Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.
- Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
- Isolation: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

- Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 8-carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Quantitative Data

Step	Product	Starting Material	Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	3-Aminosalicylic Acid	3-Nitrosalicylic Acid	10% Pd/C, H ₂	Methanol	30-35	5	~71
2	8-Carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one	3-Aminosalicylic Acid	Benzoyl Chloride	Pyridine	0 to RT	2-4	~90[4]

Reaction Workflow Diagram



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Caption: Workflow for the synthesis of 8-carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Application Note 2: Synthesis of 8-Carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one

This protocol details the synthesis of 8-carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, a related benzoxazinone derivative, from **3-nitrosalicylic acid**. The initial reduction step is identical to the one described in Application Note 1. The second step involves cyclization with acetic anhydride.

Experimental Protocols

Step 1: Synthesis of 3-Aminosalicylic Acid

Please refer to the protocol detailed in Application Note 1, Step 1.

Step 2: Synthesis of 8-Carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one

This procedure is based on the general method of reacting anthranilic acid with acetic anhydride.^[5]

- **Reaction Setup:** Place the 3-aminosalicylic acid obtained from Step 1 in a round-bottom flask.
- **Acylation and Cyclization:** Add an excess of acetic anhydride to the flask.
- **Reaction:** Heat the mixture to reflux for a specified period (typically 1-2 hours).
- **Monitoring:** The progress of the reaction can be monitored by TLC.
- **Isolation:** After cooling, the product often crystallizes directly from the reaction mixture. If not, the excess acetic anhydride can be carefully quenched with water, and the precipitated product is collected by filtration.
- **Purification:** The crude product is washed with cold water and can be recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 8-carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one.

Quantitative Data

Step	Product	Starting Material	Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	3-Aminosalicylic Acid	3-Nitrosalicylic Acid	10% Pd/C, H ₂	Methanol	30-35	5	~71
2	8-Carboxy-2-methyl-4H-benzo[d][2]oxazin-4-one	3-Aminosalicylic Acid	Acetic Anhydride	Acetic Anhydride (neat)	Reflux	1-2	High (not specified)

Reaction Workflow Diagram

Step 1: Reduction

3-Nitrosalicylic Acid

10% Pd/C, H₂ (5 bar)
Methanol, 30-35°C

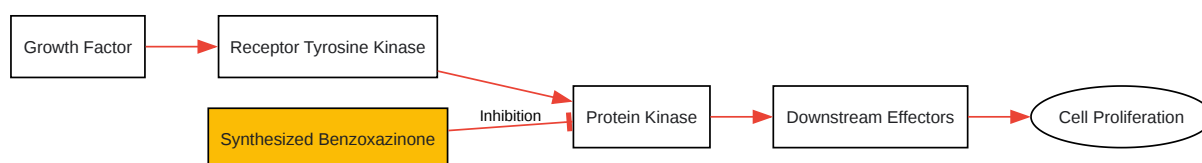
3-Aminosalicylic Acid

Step 2: Cyclization

3-Aminosalicylic Acid

Acetic Anhydride
Reflux

8-Carboxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

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